molecular formula C21H23NO7 B2505605 Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate CAS No. 622356-17-6

Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate

Cat. No.: B2505605
CAS No.: 622356-17-6
M. Wt: 401.415
InChI Key: JUJRGZAQNOBANB-UHFFFAOYSA-N
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Description

Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate is a bicyclic carboxamide derivative featuring a rigid dioxobicyclo[2.2.1]heptane core and a dimethyl isophthalate moiety. The compound’s structure combines a sterically hindered bicyclic system with ester and amide functional groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

dimethyl 5-[(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-19(2)20(3)6-7-21(19,15(24)14(20)23)18(27)22-13-9-11(16(25)28-4)8-12(10-13)17(26)29-5/h8-10H,6-7H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJRGZAQNOBANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate typically involves multiple steps, starting with the preparation of the bicyclic core structure. This can be achieved through the Diels-Alder reaction, which forms the bicyclic framework. Subsequent steps include functional group modifications and esterification to introduce the isophthalate moiety.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate may be employed in the study of enzyme inhibitors or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may be exploited to create drugs with specific biological activities.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Structural Analogues

(a) 4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic Acid
  • Molecular Formula : C₁₁H₁₄O₄ .
  • Key Features: The carboxylic acid precursor to the target compound lacks the dimethyl isophthalate group but shares the bicyclic dioxo framework.
(b) N-(5-Bromopyridin-2-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (BG01278)
  • Molecular Formula : C₁₆H₁₇BrN₂O₃ .
  • Key Features: This analog replaces the dimethyl isophthalate group with a bromopyridinyl substituent.
(c) Dimethyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate
  • Molecular Formula : C₁₁H₁₆O₄ .
  • Key Features : A simpler bicyclic diester lacking the dioxo and amide groups. The absence of these functional groups reduces hydrogen-bonding capacity and may lower melting points compared to the target compound .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Functional Groups Key Structural Features
Target Compound* ~408.3 (est.) Not reported Amide, Ester, Dioxo Bicyclo[2.2.1]heptane, isophthalate
4,7,7-Trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic Acid 210.23 Not reported Carboxylic Acid, Dioxo Rigid bicyclic core
BG01278 365.22 Not reported Amide, Bromopyridinyl, Dioxo Halogenated substituent
Dimethyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate 228.24 Not reported Ester Bicyclic diester
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 282.78 94–95 Ester, Hydroxyphenyl Dioxolane ring

*Estimated based on structural similarity.

Industrial and Pharmacological Potential

  • Crystallinity : Bicyclic esters like dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate may serve as crystallinity enhancers in polymers, similar to sodium benzoate’s role in polypropylene () .
  • Antimicrobial Agents : The target compound’s structural complexity positions it as a candidate for antimicrobial drug development, building on the success of dioxolane derivatives () .

Biological Activity

Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate (CAS Number: 622356-17-6) is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23NO7C_{21}H_{23}NO_{7}, with a molar mass of approximately 401.41 g/mol. The compound features a bicyclic structure that may influence its interactions with biological targets.

Pharmacological Properties

  • Antitumor Activity : Preliminary studies indicate that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives of bicyclic compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways associated with cancer progression. For example, similar compounds have demonstrated inhibition of protein kinases and other enzymes critical for tumor cell proliferation.
  • Antimicrobial Activity : Some studies have suggested that related bicyclic compounds possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at various checkpoints (e.g., G1/S or G2/M), leading to reduced proliferation rates in tumor cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Gao et al., 2014Reported on novel derivatives with enhanced antitumor activity compared to traditional agents; some exhibited IC50 values significantly lower than lead compounds .
Okoniewska et al., 2017Investigated pharmacokinetics and found that certain bicyclic compounds showed favorable distribution profiles in tissue compartments .
Recent ResearchOngoing studies focus on the synthesis of new derivatives aimed at improving selectivity and reducing side effects while maintaining efficacy against targeted cancer types.

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